L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans-
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Overview
Description
L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans- is a complex organic compound with a unique structure It is characterized by the presence of multiple amino acid residues and a cyclohexadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans- involves several steps. The process typically starts with the protection of amino groups followed by the coupling of amino acid residues. The cyclohexadienyl group is introduced through a specific cyclization reaction. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the cyclohexadienyl group, leading to the formation of different oxidation products.
Reduction: Reduction reactions can affect the amino groups and other functional groups within the molecule.
Substitution: Substitution reactions can occur at the amino groups or the cyclohexadienyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted products .
Scientific Research Applications
L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-valyl-, trans-
- L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-leucyl-, trans-
Uniqueness
Compared to similar compounds, L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans- has unique structural features that may confer distinct biological activities.
Properties
CAS No. |
96717-72-5 |
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Molecular Formula |
C22H37N5O5 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-(4-aminocyclohexa-2,5-dien-1-yl)-2-[[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H37N5O5/c1-4-13(2)19(25-3)21(30)26-16(10-7-14-5-8-15(23)9-6-14)20(29)27-17(22(31)32)11-12-18(24)28/h5-6,8-9,13-17,19,25H,4,7,10-12,23H2,1-3H3,(H2,24,28)(H,26,30)(H,27,29)(H,31,32)/t13-,14?,15?,16-,17-,19-/m0/s1 |
InChI Key |
OHVOFSJWCODEFL-LKWKWSJPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC1C=CC(C=C1)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC1C=CC(C=C1)N)C(=O)NC(CCC(=O)N)C(=O)O)NC |
Origin of Product |
United States |
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